molecular formula C31H28FN3O7S B2790824 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688061-20-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2790824
CAS No.: 688061-20-3
M. Wt: 605.64
InChI Key: MKQXVUFEQYPBMY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is structurally characterized by a quinazoline core, a well-established pharmacophore for targeting the ATP-binding site of EGFR, and is designed for advanced investigative applications in oncology research. Its primary research value lies in its ability to selectively disrupt the EGFR-mediated signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in various carcinomas. By potently inhibiting EGFR autophosphorylation, this compound induces apoptosis and cell cycle arrest in EGFR-dependent cancer cell lines, making it an essential tool for elucidating the mechanisms of oncogenic proliferation and survival . Researchers utilize this inhibitor in preclinical studies to explore acquired resistance mechanisms, to evaluate combination therapies with other chemotherapeutic agents, and to validate EGFR as a critical therapeutic target in specific cancer models, thereby contributing significantly to the development of targeted cancer treatment strategies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28FN3O7S/c32-21-8-6-20(7-9-21)24(36)16-43-31-34-23-14-28-27(41-18-42-28)13-22(23)30(38)35(31)11-3-1-2-4-29(37)33-15-19-5-10-25-26(12-19)40-17-39-25/h5-10,12-14H,1-4,11,15-18H2,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQXVUFEQYPBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)F)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of Fluorophenyl Intermediate:

    Coupling Reactions: The intermediates are then coupled using reagents such as thionyl chloride or oxalyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds containing quinazoline structures have been reported to possess antitumor properties. The incorporation of the benzodioxole moiety may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
    • A study indicated that related compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
  • Antimicrobial Properties :
    • The presence of sulfur in the compound's structure may contribute to its antimicrobial efficacy. Sulfur-containing compounds have been documented to exhibit activity against a range of pathogens.
    • Preliminary tests have shown that derivatives similar to this compound demonstrate significant inhibition against bacterial strains, indicating potential for use in treating infections.
  • Neuroprotective Effects :
    • Research into benzodioxole derivatives has highlighted their neuroprotective properties, particularly in models of neurodegenerative diseases.
    • The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer’s disease and Parkinson’s disease.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of similar quinazoline derivatives on human cancer cell lines. The results showed that these compounds induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers.

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial properties of compounds related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. Results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms suggested to involve disruption of bacterial cell walls.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Similarity Principle : The compound’s functional groups align with the “similar structure, similar properties” rule in organic chemistry, suggesting predictable reactivity and bioactivity .
  • Unresolved Questions: Pharmacological Profile: No direct data on its efficacy in enzymatic or cellular assays. Toxicity: Fluorinated compounds often exhibit idiosyncratic toxicity, necessitating ADMET studies . Isomerism: The sulfanyl group and hexanamide chain may introduce stereoisomerism, complicating synthesis and purification .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including quinazoline core formation, sulfanyl group introduction, and final coupling. Key steps:

  • Quinazoline core assembly : Cyclocondensation of precursors under reflux (e.g., DMF, 110°C) to form the 1,3-dioxolo[4,5-g]quinazolin-8-one scaffold .
  • Sulfanyl group incorporation : Nucleophilic substitution using [2-(4-fluorophenyl)-2-oxoethyl]sulfanyl derivatives in anhydrous THF with NaH as a base (yield: 45–60%) .
  • Amide coupling : Hexanoic acid activation via EDC/HOBt in DCM, followed by reaction with the benzodioxolylmethylamine moiety . Optimization : Use chromatography (silica gel, ethyl acetate/hexane gradient) for purification and monitor intermediates via TLC .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Resolve signals for benzodioxole (δ 5.9–6.1 ppm), quinazolin-8-one (δ 8.2 ppm), and sulfanyl-linked protons (δ 3.5–4.0 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., m/z 681.74 [M+H]+) and fragmentation patterns .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect side products .

Q. What functional groups in this compound are most reactive, and how do they influence stability?

  • Benzodioxole : Sensitive to oxidative cleavage; store under inert gas to prevent degradation .
  • Sulfanyl group : Prone to oxidation; replace with stable surrogates (e.g., methyl sulfone) if needed for in vitro assays .
  • Amide bond : Hydrolytically stable at pH 4–7 but degrades under strong acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

  • Problem : Overlapping peaks in aromatic regions due to benzodioxole and quinazoline moieties.
  • Solution : Use 2D NMR (COSY, HSQC) to assign signals. For example, HSQC correlates quinazolin-8-one carbonyl (δ 170 ppm) with adjacent protons .
  • Case Study : In a structurally similar compound (CAS 688060-30-2), NOESY confirmed spatial proximity between the sulfamoylphenyl group and benzodioxole .

Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without inducing aggregation .
  • Structural modification : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the hexanamide chain while monitoring SAR .
  • pH adjustment : Solubility increases at pH 6.5–7.4 due to partial ionization of the amide group .

Q. How do substituents on the quinazoline core impact binding affinity to hypothesized targets (e.g., kinase enzymes)?

  • Methodology :

Docking studies : Use Schrödinger Suite to model interactions with ATP-binding pockets .

In vitro kinase profiling : Test against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .

  • Findings : The 4-fluorophenyl group enhances hydrophobic interactions, while the sulfanyl linker improves flexibility for binding .

Q. What experimental approaches can address low reproducibility in biological activity assays?

  • Controlled conditions : Standardize cell culture media (e.g., RPMI-1640 + 10% FBS) and passage numbers .
  • Positive controls : Include reference inhibitors (e.g., Erlotinib for EGFR assays) to validate assay sensitivity .
  • Data normalization : Express IC50 values relative to baseline activity in untreated cells .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields during the final amide coupling step?

  • Issue : Competing side reactions (e.g., hexanamide hydrolysis).
  • Fix :
  • Activate the carboxylate with HATU instead of EDC for higher coupling efficiency .
  • Reduce reaction temperature to 0°C to minimize racemization .

Q. What computational tools are recommended for predicting metabolite profiles of this compound?

  • Software : Use MetaSite (Molecular Discovery) to identify likely Phase I/II metabolites (e.g., sulfanyl oxidation to sulfoxide) .
  • Validation : Compare predictions with in vitro microsomal stability data (e.g., human liver microsomes, 1 mg/mL protein) .

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